molecular formula C21H29NO B4125221 3,5,7-trimethyl-N-(4-methylphenyl)adamantane-1-carboxamide

3,5,7-trimethyl-N-(4-methylphenyl)adamantane-1-carboxamide

Cat. No.: B4125221
M. Wt: 311.5 g/mol
InChI Key: OOWBOKUISHWCHF-UHFFFAOYSA-N
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Description

3,5,7-trimethyl-N-(4-methylphenyl)adamantane-1-carboxamide is a synthetic organic compound characterized by its adamantane core structure. Adamantane derivatives are known for their rigidity and stability, making them valuable in various chemical and pharmaceutical applications. The compound’s structure includes three methyl groups at positions 3, 5, and 7 on the adamantane ring, and a 4-methylphenyl group attached to the carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trimethyl-N-(4-methylphenyl)adamantane-1-carboxamide typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by isomerization.

    Introduction of Methyl Groups: The methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The adamantane derivative is then carboxylated using carbon dioxide under high pressure and temperature in the presence of a base.

    Amidation: The final step involves the reaction of the carboxylic acid derivative with 4-methylphenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming hydroxyl or carboxyl derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

3,5,7-trimethyl-N-(4-methylphenyl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5,7-trimethyl-N-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, allowing the compound to fit into enzyme active sites or receptor binding pockets. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity. The methyl and phenyl groups contribute to the compound’s hydrophobic interactions, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

    1-adamantanecarboxamide: Lacks the methyl and phenyl groups, resulting in different chemical and biological properties.

    3,5,7-trimethyl-1-adamantanecarboxamide: Similar structure but without the 4-methylphenyl group.

    N-(4-methylphenyl)-1-adamantanecarboxamide: Lacks the methyl groups on the adamantane ring.

Uniqueness

3,5,7-trimethyl-N-(4-methylphenyl)adamantane-1-carboxamide is unique due to its combination of methyl and phenyl groups, which enhance its stability, hydrophobicity, and potential biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3,5,7-trimethyl-N-(4-methylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-15-5-7-16(8-6-15)22-17(23)21-12-18(2)9-19(3,13-21)11-20(4,10-18)14-21/h5-8H,9-14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBOKUISHWCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C23CC4(CC(C2)(CC(C4)(C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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